![molecular formula C45H83O8- B14328667 4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate CAS No. 105473-51-6](/img/structure/B14328667.png)
4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate is a complex organic compound characterized by its unique structure, which includes multiple ether and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the hexadecoxy and methylprop-2-enoyloxy groups. Common reagents used in these reactions include alkyl halides, alcohols, and carboxylic acids, with catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification and etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester and ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate
- 4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoic acid
- 4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
105473-51-6 |
|---|---|
Fórmula molecular |
C45H83O8- |
Peso molecular |
752.1 g/mol |
Nombre IUPAC |
4-[4,5-dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate |
InChI |
InChI=1S/C45H84O8/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-50-38-41(37-42(53-45(49)40(3)4)39-52-44(48)34-33-43(46)47)51-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h41-42H,3,5-39H2,1-2,4H3,(H,46,47)/p-1 |
Clave InChI |
SYIPEFVCOMNCIC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CC(COC(=O)CCC(=O)[O-])OC(=O)C(=C)C)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
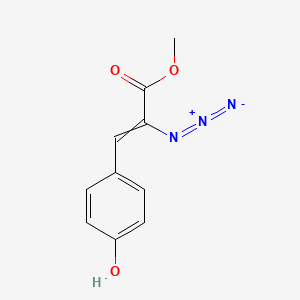

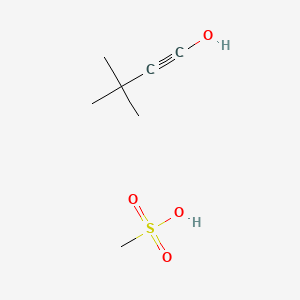
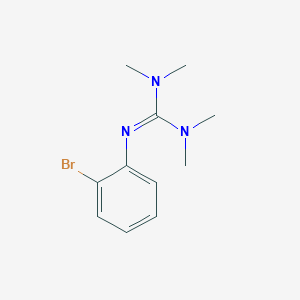
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
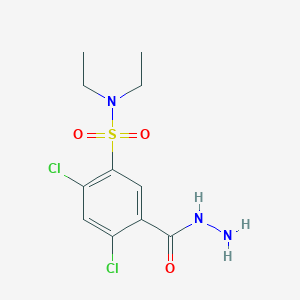

![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)

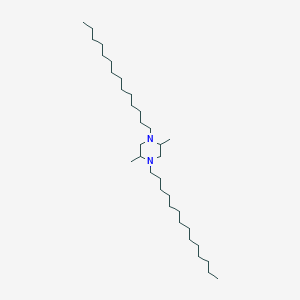
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
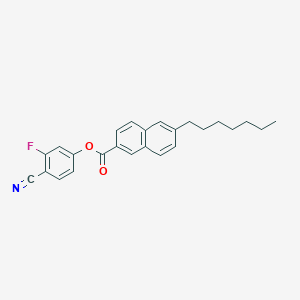
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
